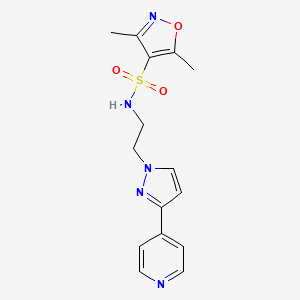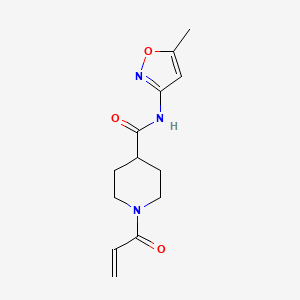![molecular formula C24H30ClN3O3S B2505705 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1189906-78-2](/img/structure/B2505705.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that appears to be a derivative of thiazole and benzodioxole structures. While the specific compound is not directly mentioned in the provided papers, the structure suggests it may have potential biological activities, similar to the compounds discussed in the papers. These activities could include anti-inflammatory and antioxidant properties, as seen in the related thiazolidine and benzothiazole derivatives.
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazolidine and benzothiazole derivatives. For instance, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives is achieved through a series of reactions that include the use of catalysts and specific solvents to promote the formation of the desired structures . Similarly, the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives involves cyclocondensation reactions facilitated by microwave-assisted synthesis using anhydrous zinc chloride as a catalyst . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazole ring, which is a common motif in compounds with biological activity. The presence of a benzodioxole moiety could also influence the compound's interaction with biological targets. The structure-activity relationship (SAR) of such compounds is often explored through molecular docking studies to predict their binding affinity to proteins such as human serum albumin (HSA) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclocondensation and the use of catalysts to promote the formation of the thiazolidine and benzothiazole rings. These reactions are crucial for the creation of the pharmacophore, the part of the molecule responsible for its biological activity. The specific reactions for the compound would likely be similar, involving the formation of the acetamide linkage and the incorporation of the diethylaminoethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine and benzothiazole derivatives are influenced by their functional groups and overall molecular structure. These properties include solubility, stability, and the ability to interact with biological molecules. The anti-inflammatory and antioxidant activities of these compounds are often evaluated through in vitro and in vivo assays, which provide insights into their pharmacological potential . The compound would likely exhibit similar properties, which could be assessed through comparable experimental approaches.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The scientific research applications of this compound span across several fields of chemistry and pharmacology, primarily focusing on its utility in the synthesis of novel chemical entities and the investigation of their biological activities. For instance, compounds similar to the one have been synthesized for the exploration of their potential antipsychotic properties without interacting with dopamine receptors, a common mechanism for many antipsychotics. This indicates a new avenue of research into non-dopaminergic antipsychotic drugs, which could offer treatments with fewer side effects (Wise et al., 1987).
Pharmacological Investigations
Exploratory studies into compounds with similar structures have also delved into their pharmacological effects, including anticonvulsant activities. The development of these compounds follows a structured approach, from their chemical synthesis to the evaluation of their biological activities, highlighting a strategic method in drug discovery processes. Such research efforts underscore the potential of these compounds to serve as leads for the development of new medications for neurological disorders (Senthilraja & Alagarsamy, 2012).
Molecular Design and Solubility Enhancement
One significant aspect of research on compounds like 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is the innovative molecular design aimed at improving drug-like properties, such as aqueous solubility. This is crucial for oral bioavailability, a key factor in the drug development process. For example, modifications in the molecular structure have led to significant enhancements in solubility and absorption, showcasing the importance of chemical modifications in the optimization of pharmacokinetic profiles (Shibuya et al., 2018).
Biochemical Mechanisms and Disease Models
Additionally, the biochemical mechanisms and interactions of these compounds with cellular targets are areas of intense study. Investigations into their effects on specific biochemical pathways, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling, contribute to our understanding of disease mechanisms and therapeutic potential. These studies not only illuminate the compound's action at a molecular level but also its implications for treating diseases characterized by the dysregulation of these pathways (Stec et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-5-26(6-2)11-12-27(24-25-23-17(4)16(3)7-10-21(23)31-24)22(28)14-18-8-9-19-20(13-18)30-15-29-19;/h7-10,13H,5-6,11-12,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJALKCIABMXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)
![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)
![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)
